2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid is an organic compound that features a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid typically involves the bromination of 2-methoxyphenylacetic acid followed by methylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature conditions. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: 2-(4-hydroxy-2-methoxyphenyl)-2-methylpropanoic acid.
Reduction: 2-(2-methoxyphenyl)-2-methylpropanoic acid.
Substitution: 2-(4-methoxy-2-methoxyphenyl)-2-methylpropanoic acid or 2-(4-cyano-2-methoxyphenyl)-2-methylpropanoic acid.
Scientific Research Applications
2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methoxyphenyl)-2-methylpropanoic acid
- 2-(4-fluoro-2-methoxyphenyl)-2-methylpropanoic acid
- 2-(4-iodo-2-methoxyphenyl)-2-methylpropanoic acid
Uniqueness
2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where bromine’s size and electronegativity are advantageous.
Properties
CAS No. |
1314790-91-4 |
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Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,10(13)14)8-5-4-7(12)6-9(8)15-3/h4-6H,1-3H3,(H,13,14) |
InChI Key |
SQOLAOMPYYYWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)OC)C(=O)O |
Purity |
0 |
Origin of Product |
United States |
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